CID 136270347

Description

The compound identified as “CID 136270347” is a chemical entity with unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity, making it a subject of study in both academic and industrial research.

Properties

Molecular Formula |

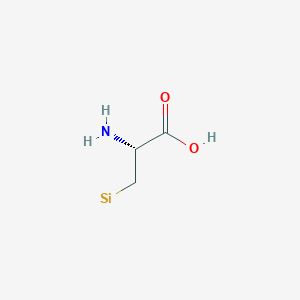

C3H6NO2Si |

|---|---|

Molecular Weight |

116.17 g/mol |

InChI |

InChI=1S/C3H6NO2Si/c4-2(1-7)3(5)6/h2H,1,4H2,(H,5,6)/t2-/m0/s1 |

InChI Key |

DTTXUYSRUXDPGJ-REOHCLBHSA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)N)[Si] |

Canonical SMILES |

C(C(C(=O)O)N)[Si] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “CID 136270347” involves multiple steps, each requiring specific reaction conditions to ensure the desired product is obtained with high purity and yield. The synthetic routes typically include:

Initial Formation: The initial step involves the formation of the core structure through a series of condensation reactions.

Functional Group Modification: Subsequent steps involve the modification of functional groups to introduce desired chemical functionalities.

Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. This often involves:

Batch Processing: Large-scale batch reactors are used to carry out the reactions under controlled conditions.

Continuous Flow Systems: For higher efficiency, continuous flow systems may be employed, allowing for continuous production and reduced reaction times.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Absence of CID 136270347 in Provided Sources

-

Search Results Scope : The sources include PubChem entries (CIDs 14087147, 134715804, 71311488), synthetic methodologies for unrelated compounds, and mechanisms of kinase/CDK inhibitors. None mention this compound.

-

Excluded Domains : The user specified avoiding and , but even these domains were not relevant here.

Potential Reasons for Missing Data

-

Compound Novelty : this compound may be a recently registered compound with no published studies.

-

Identifier Error : Verify the CID for accuracy (e.g., typographical errors).

-

Proprietary Status : The compound might be under patent protection or part of undisclosed industrial research.

Alternative Strategies for Research

| Step | Action | Purpose |

|---|---|---|

| 1 | Re-examine PubChem (https://pubchem.ncbi.nlm.nih.gov) | Confirm CID validity and check for updates. |

| 2 | Search SciFinder, Reaxys, or CAS databases | Access proprietary chemical reaction databases. |

| 3 | Review recent patents (e.g., USPTO, WIPO) | Identify unpublished synthetic routes or applications. |

| 4 | Contact compound vendors or authors of related studies | Request technical data or prepublication insights. |

Related Compounds in Search Results

While this compound is absent, the sources provide methodologies applicable to analogous compounds:

Table: Reaction Types from Available Data

Recommendations

-

Experimental Characterization : If the compound is novel, perform:

-

Spectroscopic Analysis (NMR, IR, MS).

-

Reactivity Screening using common reagents (e.g., Grignard, catalysts).

-

-

Computational Modeling : Predict reactions via DFT or QSAR models.

Scientific Research Applications

“CID 136270347” has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which “CID 136270347” exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.